
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone is a complex organic compound known for its unique structural properties. It consists of a piperidine ring attached to a pyrazole ring, with a bromopyrimidine moiety contributing to its distinct chemical behavior. This compound is of significant interest in various fields such as medicinal chemistry, drug discovery, and materials science due to its potential biological activities and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:
Starting Materials: : The synthesis usually starts with commercially available compounds such as 5-bromopyrimidine, piperidine, and 3,5-dimethylpyrazole.
Key Reaction Steps
Nucleophilic Substitution: : A nucleophilic substitution reaction of 5-bromopyrimidine with piperidin-1-yl reagents to form the desired intermediate.
Formation of Pyrazole Intermediate: : Condensation of dimethylhydrazine with an appropriate diketone to form the 3,5-dimethyl-1H-pyrazol-4-yl intermediate.
Final Coupling: : Coupling of the two intermediates under controlled conditions to form the final product.
Industrial Production Methods
Industrial production involves scaling up the above methods with optimized reaction conditions for higher yield and purity. This typically includes the use of automated reactors, temperature and pressure controls, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Reaction with oxidizing agents leading to formation of corresponding sulfoxides or sulfones.
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic or electrophilic substitution reactions, particularly at the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane (DCM)
Major Products
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Alcohols, amines depending on the site of reduction
Wissenschaftliche Forschungsanwendungen
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone finds applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities including enzyme inhibition.
Medicine: : Investigated for its potential as a drug candidate targeting specific pathways or receptors.
Industry: : Applied in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The exact mechanism of action varies depending on the biological or chemical context:
Molecular Targets: : It may interact with specific enzymes or receptors.
Pathways Involved: : It can modulate pathways involved in inflammation, signal transduction, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
(3-((5-iodopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Uniqueness
The presence of the bromopyrimidine moiety in (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone confers unique reactivity, making it distinct from its chlorinated, fluorinated, or iodinated analogs. This can lead to differences in biological activity and chemical behavior, influencing its suitability for various applications.
Hope that helps! Where would you like to take this next?
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c1-9-13(10(2)20-19-9)14(22)21-5-3-4-12(8-21)23-15-17-6-11(16)7-18-15/h6-7,12H,3-5,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNOXRUHQDXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
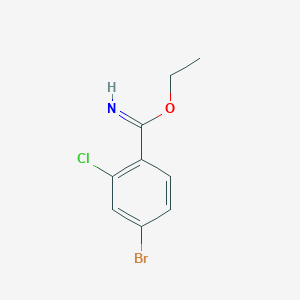
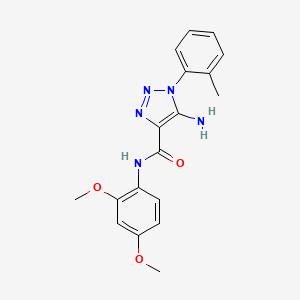
![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)

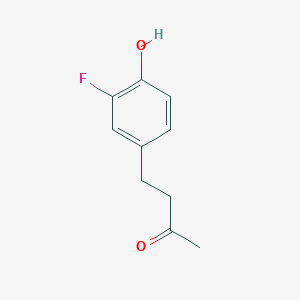
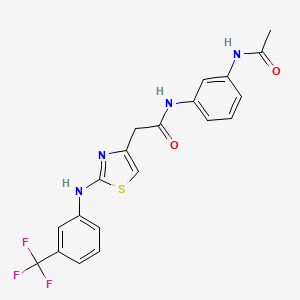

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)
![Azepan-1-yl(benzo[d]thiazol-2-yl)(phenyl)phosphine oxide](/img/structure/B2724940.png)
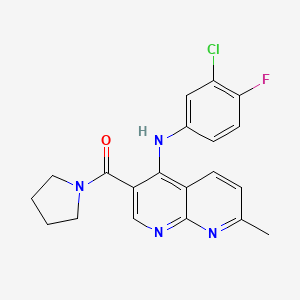
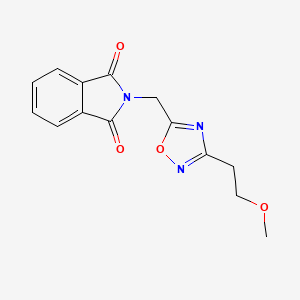
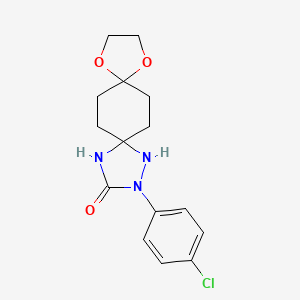
![2-{2-[(tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2724946.png)
![2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2724947.png)
